4-(Prop-2-ynoyl)morpholine-2-carboxamide
Description
4-(Prop-2-ynoyl)morpholine-2-carboxamide is a synthetic heterocyclic compound featuring a morpholine ring substituted at the 2-position with a carboxamide group and at the 4-position with a prop-2-ynoyl (propargyl ketone) moiety. This structure confers unique physicochemical properties, including moderate hydrophilicity from the morpholine ring, hydrogen-bonding capacity via the carboxamide, and electrophilic reactivity from the terminal alkyne.
Properties
IUPAC Name |
4-prop-2-ynoylmorpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-7(11)10-3-4-13-6(5-10)8(9)12/h1,6H,3-5H2,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUQPGSRIAZAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CCOC(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-ynoyl)morpholine-2-carboxamide typically involves the reaction of morpholine with prop-2-ynoic acid or its derivatives. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the morpholine and the prop-2-ynoyl group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-ynoyl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-(Prop-2-ynoyl)morpholine-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations :
- Reactivity: The prop-2-ynoyl group in the target compound introduces a terminal alkyne, enabling click chemistry (e.g., Huisgen cycloaddition) or covalent interactions with biological targets (e.g., cysteine residues). This contrasts with the inert isopropyl (Compound 106) or isobutyl (AM-2270) groups .
- Biological Activity: Analogs like Compound 106 target proteases via non-covalent interactions, whereas the target compound’s alkyne may facilitate irreversible inhibition through Michael addition .
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